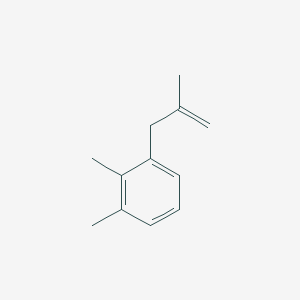

3-(2,3-Dimethylyphenyl)-2-methyl-1-propene

Description

Grignard Reaction Approach

A viable route involves the use of a Grignar reagent. sigmaaldrich.com This method would typically start with the formation of a Grignard reagent from a 2,3-dimethylbenzyl halide.

The synthesis can be conceptualized in two main steps:

Formation of the Grignard Reagent: 2,3-Dimethylbenzyl bromide or chloride would be reacted with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to form 2,3-dimethylbenzylmagnesium bromide/chloride. adichemistry.com The exclusion of water is critical as Grignard reagents are highly reactive towards protic solvents. sigmaaldrich.com

Reaction with a Carbonyl Compound and Dehydration: The prepared Grignard reagent would then be reacted with isobutyraldehyde. This nucleophilic addition reaction forms a secondary alcohol, 1-(2,3-dimethylphenyl)-3-methyl-2-butanol. Subsequent acid-catalyzed dehydration of this alcohol would yield the desired product, 3-(2,3-dimethylphenyl)-2-methyl-1-propene.

| Step | Reactants | Reagents & Conditions | Intermediate/Product |

| 1 | 2,3-Dimethylbenzyl bromide, Magnesium | Anhydrous diethyl ether or THF | 2,3-Dimethylbenzylmagnesium bromide |

| 2 | 2,3-Dimethylbenzylmagnesium bromide, Isobutyraldehyde | 1. Anhydrous ether solvent; 2. Aqueous acid workup | 1-(2,3-Dimethylphenyl)-3-methyl-2-butanol |

| 3 | 1-(2,3-Dimethylphenyl)-3-methyl-2-butanol | Acid catalyst (e.g., H₂SO₄), Heat | 3-(2,3-Dimethylphenyl)-2-methyl-1-propene |

Wittig Reaction Approach

The Wittig reaction is a powerful method for alkene synthesis from aldehydes or ketones. wikipedia.orglumenlearning.com This approach would involve the reaction of 2,3-dimethylbenzaldehyde (B27725) with a suitable phosphorus ylide.

The key steps are:

Preparation of the Phosphonium (B103445) Salt: An isopropyl halide, such as isopropyl bromide, would be reacted with triphenylphosphine (B44618) via an SN2 reaction to produce isopropyltriphenylphosphonium (B8661593) bromide. pressbooks.pub

Formation of the Ylide (Wittig Reagent): The phosphonium salt is then treated with a strong base, such as n-butyllithium (n-BuLi) or sodium amide (NaNH₂), to deprotonate the carbon adjacent to the phosphorus, forming the ylide. masterorganicchemistry.com

Reaction with Aldehyde: The resulting ylide is reacted with 2,3-dimethylbenzaldehyde. The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which then collapses to form the alkene and triphenylphosphine oxide. lumenlearning.com The formation of the highly stable P=O bond is a major driving force for this reaction. pressbooks.pub

| Step | Reactants | Reagents & Conditions | Intermediate/Product |

| 1 | Isopropyl bromide, Triphenylphosphine | Heat in a suitable solvent | Isopropyltriphenylphosphonium bromide |

| 2 | Isopropyltriphenylphosphonium bromide | Strong base (e.g., n-BuLi) in THF | Isopropylidenetriphenylphosphorane (ylide) |

| 3 | Isopropylidenetriphenylphosphorane, 2,3-Dimethylbenzaldehyde | Anhydrous ether solvent | 3-(2,3-Dimethylphenyl)-2-methyl-1-propene and Triphenylphosphine oxide |

Heck Reaction Approach

The Heck reaction is a palladium-catalyzed cross-coupling reaction between an unsaturated halide and an alkene. wikipedia.org This method could be employed by coupling a 1-halo-2,3-dimethylbenzene with isobutylene (B52900).

The general procedure would be:

Catalytic Coupling: 1-Bromo-2,3-dimethylbenzene would be reacted with isobutylene in the presence of a palladium catalyst (e.g., palladium(II) acetate), a phosphine (B1218219) ligand (e.g., triphenylphosphine), and a base (e.g., triethylamine). youtube.com The reaction mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent beta-hydride elimination to yield the product and regenerate the catalyst. wikipedia.org

| Reactants | Catalyst System | Conditions | Product |

| 1-Bromo-2,3-dimethylbenzene, Isobutylene | Pd(OAc)₂, Phosphine ligand (e.g., PPh₃), Base (e.g., NEt₃) | Heat in a suitable solvent (e.g., DMF, NMP) | 3-(2,3-Dimethylphenyl)-2-methyl-1-propene |

Structure

3D Structure

Properties

IUPAC Name |

1,2-dimethyl-3-(2-methylprop-2-enyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16/c1-9(2)8-12-7-5-6-10(3)11(12)4/h5-7H,1,8H2,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHYSTHIDKMNPAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)CC(=C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Process Scale Up Considerations and Industrial Feasibility for 3 2,3 Dimethylphenyl 2 Methyl 1 Propene

Grignard Reaction Scale-Up

Raw Material Availability and Cost: The starting materials, 2,3-dimethylbenzyl halides and isobutyraldehyde, are specialty chemicals, and their cost and availability at industrial scale would need to be assessed. Magnesium is inexpensive and readily available.

Safety and Reaction Control: Grignard reactions are notoriously exothermic and require careful temperature control to prevent runaway reactions, which is a significant challenge on a large scale. aiche.org The use of highly flammable ether solvents also poses a significant fire and explosion hazard. Continuous flow reactors are being explored to mitigate these risks by offering better heat transfer and control over reaction parameters. aiche.orgresearchgate.net

Handling and Initiation: The initiation of a Grignard reaction can sometimes be difficult on a large scale. The magnesium surface needs to be activated, which is often achieved by adding a small amount of an initiator like iodine or 1,2-dibromoethane. adichemistry.com Ensuring consistent initiation across large batches is crucial.

Waste Management: The process generates magnesium salts as byproducts, which require proper disposal.

Wittig Reaction Scale-Up

Stoichiometry and Byproducts: A significant drawback of the Wittig reaction for industrial applications is the generation of a stoichiometric amount of triphenylphosphine (B44618) oxide as a byproduct. numberanalytics.com Separating the product from this high-boiling solid can be challenging and costly. The high molecular weight of the phosphine (B1218219) reagent also contributes to poor atom economy.

Reagent Cost and Handling: Triphenylphosphine and strong bases like n-butyllithium are expensive and hazardous to handle on a large scale. n-BuLi is pyrophoric and requires specialized handling procedures.

Industrial Applications: Despite these challenges, the Wittig reaction is utilized in the pharmaceutical and fine chemical industries for the synthesis of high-value molecules where stereoselectivity is critical. numberanalytics.comnumberanalytics.com

Heck Reaction Scale-Up

Catalyst Cost and Recovery: Palladium catalysts are expensive, which is a major consideration for industrial processes. youtube.comresearchgate.net Efficient catalyst recovery and recycling are essential for economic viability. Heterogeneous catalysts or catalyst systems that allow for easy separation are often preferred in industrial settings. researchgate.net

Reaction Conditions: The Heck reaction often requires elevated temperatures and sometimes pressure, which adds to the capital and operational costs of an industrial plant. The choice of solvent and base is also critical for optimizing yield and minimizing side reactions.

Ligand Sensitivity: The phosphine ligands used in Heck reactions can be sensitive to air and moisture, requiring inert reaction conditions.

Product Purity: Trace amounts of palladium in the final product can be a concern, especially for applications in the pharmaceutical or fragrance industries, necessitating efficient purification methods.

| Synthetic Route | Key Advantages | Key Disadvantages for Scale-Up |

| Grignard Reaction | Readily available starting materials (in principle), High potential yield. | Highly exothermic, Flammable solvents, Difficult initiation, Waste disposal. aiche.orgnumberanalytics.comnumberanalytics.com |

| Wittig Reaction | High selectivity for alkene formation. scienceinfo.com | Stoichiometric byproduct (triphenylphosphine oxide), High cost of reagents, Poor atom economy. numberanalytics.com |

| Heck Reaction | Catalytic use of palladium, Good functional group tolerance. | High cost of palladium catalyst, Need for catalyst recovery, Potentially harsh reaction conditions. youtube.comresearchgate.net |

Advanced Spectroscopic Characterization for Structural Elucidation of 3 2,3 Dimethylyphenyl 2 Methyl 1 Propene and Its Reaction Intermediates

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Unambiguous Stereochemical and Regiochemical Assignments

High-resolution NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 3-(2,3-dimethylphenyl)-2-methyl-1-propene, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are crucial for assigning the specific regiochemistry of the methyl groups on the phenyl ring and confirming the connectivity of the propenyl side chain.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR experiments are instrumental in deciphering complex molecular structures by revealing correlations between different nuclei. slideshare.netscience.govyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, which occur between protons on adjacent carbon atoms. sdsu.edu For 3-(2,3-dimethylphenyl)-2-methyl-1-propene, COSY would show correlations between the aromatic protons on the phenyl ring, helping to confirm their relative positions. It would also show a correlation between the benzylic protons and the vinylic protons of the propene group, establishing the connectivity of the side chain.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. sdsu.edu Each cross-peak in an HSQC spectrum corresponds to a C-H bond, providing a direct link between the ¹H and ¹³C NMR spectra. This is invaluable for assigning the chemical shifts of the carbon atoms in the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. slideshare.netresearchgate.net This is crucial for determining stereochemistry and conformational preferences. In 3-(2,3-dimethylphenyl)-2-methyl-1-propene, NOESY could reveal spatial proximities between one of the vinylic protons and the benzylic protons, as well as between the methyl groups and adjacent aromatic protons, providing insights into the preferred orientation of the propenyl side chain relative to the phenyl ring.

Table 1: Predicted ¹H and ¹³C NMR Data for 3-(2,3-Dimethylphenyl)-2-methyl-1-propene

| Atom Number | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (from ¹H to ¹³C) |

| 1 | 4.85 (s) | 112.5 | C2, C3, C1' |

| 2 | - | 145.0 | H1, H3 |

| 3 | 1.80 (s) | 22.0 | C1, C2, C1' |

| 1' | - | 138.0 | H3, H4', H6' |

| 2' | - | 137.5 | H3, H3' |

| 3' | - | 136.8 | H3, H4' |

| 4' | 7.10 (d) | 126.0 | C2', C6' |

| 5' | 7.15 (t) | 128.5 | C3', C1' |

| 6' | 7.05 (d) | 125.0 | C2', C4' |

| 7' (on C2') | 2.30 (s) | 20.5 | C1', C2', C3' |

| 8' (on C3') | 2.15 (s) | 15.0 | C2', C3', C4' |

| Benzylic CH₂ | 3.30 (s) | 40.0 | C1, C2, C1', C2', C6' |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Dynamic NMR Spectroscopy for Conformational Dynamics

Molecules are not static entities and often undergo rapid conformational changes at room temperature. libretexts.orgyoutube.com Dynamic NMR (DNMR) spectroscopy is a technique used to study these processes, such as bond rotations, that occur on the NMR timescale. libretexts.org For 3-(2,3-dimethylphenyl)-2-methyl-1-propene, rotation around the C-C single bond connecting the phenyl ring and the propenyl group could be restricted due to steric hindrance from the ortho-methyl group. By acquiring NMR spectra at different temperatures, it is possible to observe changes in the appearance of the signals. At low temperatures, where the rotation is slow, separate signals for different conformers might be observed. As the temperature increases, these signals may broaden and eventually coalesce into a single averaged signal, allowing for the determination of the energy barrier to rotation.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of the parent molecule and its fragments. This is a critical tool for confirming the molecular formula of 3-(2,3-dimethylphenyl)-2-methyl-1-propene.

Tandem Mass Spectrometry (MS/MS) for Detailed Structural Information

Tandem mass spectrometry (MS/MS) is a powerful technique where ions of a specific m/z are selected, fragmented, and then the fragment ions are analyzed. wikipedia.orgyoutube.comyoutube.com This provides detailed structural information by revealing how the molecule breaks apart. For aromatic alkenes, characteristic fragmentation patterns often involve the formation of stable carbocations. youtube.com In the case of 3-(2,3-dimethylphenyl)-2-methyl-1-propene, a likely fragmentation pathway would involve the cleavage of the benzylic bond to form a stable tropylium-like ion or a benzylic cation, which are resonance-stabilized. youtube.com The observation of these specific fragment ions would provide strong evidence for the proposed structure.

Table 2: Predicted HRMS Fragmentation Data for 3-(2,3-Dimethylphenyl)-2-methyl-1-propene

| Fragment Ion | Predicted m/z | Possible Structure/Loss |

| [M]⁺ | 160.1252 | Molecular Ion |

| [M-CH₃]⁺ | 145.0912 | Loss of a methyl radical |

| [C₉H₁₁]⁺ | 119.0861 | Benzylic cation after rearrangement |

| [C₇H₇]⁺ | 91.0548 | Tropylium ion |

Note: The molecular formula for 3-(2,3-Dimethylphenyl)-2-methyl-1-propene is C₁₂H₁₆.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. govinfo.gov Specific functional groups have characteristic absorption or scattering frequencies, making these techniques excellent for identifying the presence of key structural features.

For 3-(2,3-dimethylphenyl)-2-methyl-1-propene, the IR and Raman spectra would be expected to show:

Aromatic C-H stretching: vibrations typically above 3000 cm⁻¹.

Aliphatic C-H stretching: vibrations just below 3000 cm⁻¹.

C=C stretching: A band for the alkene double bond around 1640-1680 cm⁻¹ and bands for the aromatic ring around 1450-1600 cm⁻¹.

C-H bending: Out-of-plane bending vibrations in the 675-1000 cm⁻¹ region can provide information about the substitution pattern of the aromatic ring.

Table 3: Predicted Vibrational Frequencies for 3-(2,3-Dimethylphenyl)-2-methyl-1-propene

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3020-3080 |

| Vinylic =C-H Stretch | 3010-3040 |

| Aliphatic C-H Stretch | 2850-2960 |

| C=C Stretch (alkene) | ~1650 |

| C=C Stretch (aromatic) | ~1600, ~1475 |

| Aromatic C-H Bending (out-of-plane) | 750-850 (indicative of 1,2,3-trisubstitution) |

Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. nih.govscience-softcon.de The wavelength of maximum absorption (λ_max) is related to the extent of conjugation in the molecule. The phenyl group in 3-(2,3-dimethylphenyl)-2-methyl-1-propene is a chromophore that will absorb UV light. The presence of the alkene group in conjugation with the aromatic ring would be expected to cause a red shift (a shift to longer wavelengths) of the absorption bands compared to an unsubstituted benzene (B151609) ring. The solvent can also influence the λ_max values. biointerfaceresearch.comresearchgate.net

Table 4: Predicted UV-Vis Absorption Data for 3-(2,3-Dimethylphenyl)-2-methyl-1-propene in a Non-polar Solvent

| Electronic Transition | Predicted λ_max (nm) |

| π → π* (E2-band) | ~220 |

| π → π* (B-band) | ~265 |

X-ray Crystallography for Solid-State Structure and Absolute Configuration (if crystalline)

As of the current body of scientific literature, X-ray crystallographic data for 3-(2,3-Dimethylphenyl)-2-methyl-1-propene is not available. To date, no studies have reported the successful crystallization of this specific compound and its subsequent analysis by single-crystal X-ray diffraction. Consequently, detailed information regarding its solid-state structure, such as the crystal system, space group, and unit cell dimensions, remains undetermined.

The primary reason for the absence of crystallographic data is likely due to the physical properties of the compound itself. Molecules with non-polar, flexible structures, such as 3-(2,3-Dimethylphenyl)-2-methyl-1-propene, often have low melting points and a tendency to exist as oils at room temperature, making the growth of single crystals suitable for X-ray diffraction challenging.

Similarly, there are no published reports on the X-ray crystallographic analysis of reaction intermediates specifically leading to the formation of 3-(2,3-Dimethylphenyl)-2-methyl-1-propene. While crystallographic studies on related aromatic and alkene-containing compounds exist, this specific molecule and its direct precursors have not been characterized in the solid state. mdpi.comnih.govresearchgate.netresearchgate.netresearchgate.net

Computational and Theoretical Studies on 3 2,3 Dimethylyphenyl 2 Methyl 1 Propene

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations have become indispensable tools in modern chemistry, offering profound insights into molecular properties and reactivity that can complement experimental findings. unipd.it These methods are grounded in the fundamental principles of quantum mechanics to model the behavior of electrons and nuclei within a molecule.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. mdpi.com It is particularly effective for calculating ground state properties such as molecular geometries, energies, and the distribution of electrons. DFT methods, like the popular B3LYP functional, have demonstrated high success in calculating electronic properties, including ionization potentials and energy gaps. researchgate.net

For 3-(2,3-Dimethylphenyl)-2-methyl-1-propene, DFT calculations would begin with the optimization of its molecular geometry to find the most stable arrangement of its atoms. This process minimizes the total energy of the molecule, providing key information on bond lengths, bond angles, and dihedral angles. researchgate.net The optimized structure is crucial for all subsequent property calculations.

Once the geometry is optimized, DFT can be used to determine various electronic properties. The method partitions the electronic energy into components like kinetic energy, electron-nuclear attraction, and electron-electron repulsion. researchgate.net This allows for the calculation of molecular orbitals and their corresponding energy levels. These theoretical calculations have become a powerful technique for assessing the structural and spectral properties of organic compounds. mdpi.com

Table 1: Illustrative DFT-Calculated Ground State Properties for 3-(2,3-Dimethylphenyl)-2-methyl-1-propene

| Property | Illustrative Value | Unit |

| Total Energy | -500.123 | Hartrees |

| Dipole Moment | 1.25 | Debye |

| C=C Bond Length (propene) | 1.34 | Ångströms |

| C-C Bond Length (phenyl-allyl) | 1.51 | Ångströms |

Note: The values in this table are illustrative and represent typical outcomes of DFT calculations for similar organic molecules.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are known for their high accuracy in predicting energetic and spectroscopic properties. nih.gov The CCSD(T) method, for example, is considered a gold standard for precise energy calculations when a single-reference wavefunction is a good approximation. nih.gov

For 3-(2,3-Dimethylphenyl)-2-methyl-1-propene, ab initio calculations would be employed to refine the energetic data obtained from DFT. This is particularly important for accurately predicting reaction barriers and thermodynamic properties. High-accuracy calculations are also essential for simulating spectroscopic data, such as infrared (IR) and Raman spectra, by calculating vibrational frequencies.

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

In the case of 3-(2,3-Dimethylphenyl)-2-methyl-1-propene, the HOMO is expected to be localized on the electron-rich regions of the molecule, likely the π-system of the propene group and the dimethylphenyl ring. The LUMO, conversely, would represent the most favorable region for accepting an electron. FMO analysis helps predict how this molecule would interact with other reagents in chemical reactions. wikipedia.orgyoutube.com For large systems, where canonical molecular orbitals can be delocalized, the concept of frontier molecular orbitalets (FMOLs) can be used to pinpoint the locality of chemical reactivity. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Data for 3-(2,3-Dimethylphenyl)-2-methyl-1-propene

| Orbital | Illustrative Energy |

| HOMO | -6.5 eV |

| LUMO | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

Note: These values are illustrative and represent typical FMO energies for similar aromatic hydrocarbons.

Conformational Analysis and Potential Energy Surfaces (PES) of 3-(2,3-Dimethylyphenyl)-2-methyl-1-propene

The three-dimensional structure and flexibility of a molecule are crucial to its properties and interactions. Conformational analysis explores the different spatial arrangements of atoms that can be interconverted by rotation about single bonds.

A Potential Energy Surface (PES) is a conceptual tool that maps the potential energy of a system as a function of its atomic coordinates. libretexts.org It provides a landscape of energy valleys (stable conformers) and passes (transition states) that helps in analyzing molecular geometry and reaction dynamics. libretexts.orglibretexts.org

The rotation around the single bond connecting the dimethylphenyl group to the methylpropene moiety in 3-(2,3-Dimethylphenyl)-2-methyl-1-propene is not entirely free. It is hindered by torsional and steric strain. Torsional strain arises from the repulsion between bonding electrons in adjacent atoms, while steric strain results from the repulsion between bulky groups that are in close proximity. stackexchange.comchemistrysteps.comchemistrysteps.com

The presence of the two methyl groups on the phenyl ring, as well as the methyl group on the propene chain, introduces significant steric hindrance. chemistrysteps.com This steric bulk will influence the preferred conformation of the molecule. Theoretical calculations can quantify the energy barriers to rotation (torsional barriers) around this bond. nih.gov Studies on similar substituted propenes have shown that steric hindrance is a dominant factor in determining conformational preferences. researchgate.net

Table 3: Illustrative Torsional Barrier Data for Key Rotations

| Rotation Axis | Conformation | Illustrative Energy Barrier (kJ/mol) | Primary Strain Contribution |

| Phenyl-C1 | Eclipsed | 25 | Steric and Torsional |

| Phenyl-C1 | Staggered | 5 | Torsional |

Note: These values are illustrative, based on principles of conformational analysis for sterically hindered molecules.

In the solid or liquid state, molecules of 3-(2,3-Dimethylphenyl)-2-methyl-1-propene will interact with each other. These intermolecular interactions, though weaker than covalent bonds, can influence the bulk properties of the material. The nature of these interactions can be studied computationally.

For a non-polar molecule like 3-(2,3-Dimethylphenyl)-2-methyl-1-propene, the primary intermolecular forces are van der Waals interactions. The shape of the molecule and the distribution of electron density will dictate how effectively molecules can pack together. In some cases, specific arrangements can lead to aggregation. nih.gov The presence of expanded substituents can sometimes prevent strong intermolecular interactions. nih.gov Computational studies can model these weak interactions and predict how molecules might aggregate, which can be particularly relevant in materials science applications. rsc.org

Molecular Dynamics (MD) Simulations for Dynamic Behavior in Different Environments

Molecular dynamics (MD) simulations are powerful computational tools used to model the physical movement of atoms and molecules over time. For a compound like 3-(2,3-Dimethylphenyl)-2-methyl-1-propene, MD simulations can reveal its dynamic behavior, conformational flexibility, and interactions with its environment, such as in a solvent.

Researchers utilize force fields like AIREBO (for hydrocarbons) or general-purpose fields like UFF (Universal Force Field) to define the potential energy of the system. mdpi.com Simulations would typically place a single molecule or a collection of molecules in a simulation box, often filled with a solvent like toluene (B28343) or water, to study its behavior in a condensed phase.

Key properties investigated include:

Solvent Interactions: The simulation can quantify the non-covalent interactions (e.g., van der Waals, π-π stacking) between the dimethylphenyl group and solvent molecules. In an aromatic solvent like toluene, favorable π-π interactions would be expected, influencing the solubility and local structure.

Conformational Analysis: The simulation tracks the rotation around single bonds, such as the bond connecting the phenyl ring to the propene group, to identify the most stable conformations and the energy barriers between them.

Non-covalent Interactions: In systems with multiple molecules, MD can model aggregation behavior, showing how individual molecules orient themselves with respect to each other.

Studies on similar molecules, such as polystyrene copolymers in toluene, have used MD to calculate properties like the radius of gyration (a measure of chain dimension), interaction energies, and the Flory-Huggins interaction parameter to assess solvent affinity. nih.govrsc.org For 3-(2,3-Dimethylphenyl)-2-methyl-1-propene, similar calculations would elucidate its thermodynamic and dynamic properties in solution.

Interactive Table: Hypothetical MD Simulation Data for 3-(2,3-Dimethylphenyl)-2-methyl-1-propene

This table illustrates the type of data that would be generated from MD simulations to compare the compound's behavior in different solvents. Note: These values are illustrative and not from actual experimental or computational studies on this specific molecule.

| Solvent | Average Interaction Energy (kJ/mol) | Radius of Gyration (Å) | Dominant Interaction Type |

| Toluene | -45.2 | 4.8 | π-π Stacking, Van der Waals |

| Water | -15.8 | 5.3 | Hydrophobic Effect |

| Hexane | -30.5 | 5.1 | Van der Waals |

Elucidation of Reaction Mechanisms via Computational Methods

Computational chemistry is instrumental in mapping out the step-by-step pathways of chemical reactions. For 3-(2,3-Dimethylphenyl)-2-methyl-1-propene, the most characteristic reaction is the electrophilic addition to the carbon-carbon double bond. fiveable.melibretexts.org Quantum mechanical methods, particularly Density Functional Theory (DFT), are the standard for these investigations. numberanalytics.com

The generally accepted mechanism for the electrophilic addition of an acid like HBr proceeds in two main steps:

The electron-rich π-bond of the alkene attacks the electrophile (e.g., the hydrogen in HBr), forming a new carbon-hydrogen bond and a carbocation intermediate. This step is typically the slowest and therefore rate-determining. pressbooks.pubopenstax.org

The nucleophile (e.g., the bromide anion, Br⁻) attacks the positively charged carbocation, forming the final product. openstax.orglibretexts.org

A key goal of computational reaction mechanism studies is to locate the transition state (TS) for each step. libretexts.org A transition state is a high-energy, transient structure that represents the energy maximum along the reaction coordinate. fiveable.me By calculating the energy of the reactants and the transition state, the activation energy (Ea or ΔG‡) can be determined. A lower activation energy corresponds to a faster reaction rate.

For the addition of HBr to 3-(2,3-Dimethylphenyl)-2-methyl-1-propene, two possible carbocations could be formed in the first step. The formation of the more stable carbocation (tertiary, in this case) is heavily favored, as dictated by Markovnikov's rule. fiveable.me Computational models would confirm this by showing a significantly lower activation energy for the pathway leading to the tertiary carbocation. The energy diagram for this two-step reaction features two transition states separated by a carbocation intermediate. libretexts.orgpressbooks.pubopenstax.org

Interactive Table: Illustrative Calculated Energies for the Addition of HBr

This table provides plausible, representative energy values for the rate-determining step in the hydrobromination of 3-(2,3-Dimethylphenyl)-2-methyl-1-propene, based on principles from similar reactions. Note: These are illustrative values.

| Species | Calculation Method | Relative Energy (kcal/mol) |

| Reactants | DFT (B3LYP/6-31G) | 0.0 (Reference) |

| Transition State 1 (TS1) | DFT (B3LYP/6-31G) | +12.5 |

| Tertiary Carbocation Intermediate | DFT (B3LYP/6-31G*) | +4.5 |

| Activation Energy (Ea) | (Energy of TS1 - Energy of Reactants) | +12.5 |

Once a transition state structure has been identified, an Intrinsic Reaction Coordinate (IRC) calculation is performed to verify that it correctly connects the reactants and products. scm.comq-chem.com The IRC method traces the minimum energy path (MEP) downhill from the transition state on the potential energy surface. scm.commissouri.edu

The process involves:

Starting at the optimized geometry of the transition state.

Moving in infinitesimal steps in both the forward and reverse directions along the reaction path, which is defined in mass-weighted coordinates. scm.comiastate.edu

Optimizing the geometry at each step to stay on the lowest energy path.

A successful IRC calculation generates a path that leads from the transition state geometry to the reactant complex on one side and the product (or intermediate) complex on the other, confirming the connection and providing a detailed map of the geometric changes that occur throughout the reaction. missouri.eduiastate.edu

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Predicting Reactivity or Physical Properties (non-biological)

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of molecules with their physical properties. wikipedia.org For a compound like 3-(2,3-Dimethylphenyl)-2-methyl-1-propene, a QSPR model could be developed to predict non-biological properties such as boiling point, vapor pressure, or chromatographic retention time.

The development of a QSPR model involves:

Data Set Collection: Assembling a training set of structurally similar aromatic hydrocarbons for which the desired property is known.

Descriptor Calculation: Calculating a large number of numerical values, known as molecular descriptors, for each molecule in the set. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., information indices), and quantum-chemical descriptors. nih.govnih.gov

Model Building: Using statistical methods like multiple linear regression or machine learning to build a mathematical equation that relates a subset of the most relevant descriptors to the property.

Validation: Testing the model's predictive power using an external set of molecules not included in the training set. nih.gov

For instance, QSAR/QSPR models for petroleum hydrocarbons and polycyclic aromatic hydrocarbons (PAHs) have successfully used descriptors like information indices and Burden modified eigenvalues to predict properties and environmental fate. nih.govnih.gov A similar approach could be applied to predict the physical properties of 3-(2,3-Dimethylphenyl)-2-methyl-1-propene.

Interactive Table: Examples of Molecular Descriptors for QSPR Modeling

This table lists typical descriptors that would be calculated for 3-(2,3-Dimethylphenyl)-2-methyl-1-propene to be used in a QSPR model.

| Descriptor Class | Specific Descriptor Example | Typical Use |

| Constitutional | Molecular Weight | Correlates with size-dependent properties (e.g., boiling point) |

| Topological | Wiener Index | Relates to molecular branching and compactness |

| Information Content | Information Index (Order 1) | Quantifies molecular complexity and symmetry nih.gov |

| Quantum-Chemical | HOMO/LUMO Energies | Predicts chemical reactivity and electronic properties |

| Geometric | Molecular Surface Area | Relates to intermolecular interactions and transport properties |

Reactivity and Chemical Transformations of 3 2,3 Dimethylyphenyl 2 Methyl 1 Propene

Electrophilic Additions to the Alkene Moiety of 3-(2,3-Dimethylyphenyl)-2-methyl-1-propene

Electrophilic addition reactions are characteristic of alkenes. In the case of 3-(2,3-dimethylphenyl)-2-methyl-1-propene, the reaction is initiated by the attack of an electrophile on the electron-rich double bond, leading to the formation of a carbocation intermediate. The stability of this carbocation is a key factor in determining the regiochemical outcome of the reaction.

The halogenation of 3-(2,3-dimethylphenyl)-2-methyl-1-propene with bromine (Br₂) or chlorine (Cl₂) is expected to proceed via a halonium ion intermediate. The reaction involves the addition of two halogen atoms across the double bond. The bulky 2,3-dimethylphenyl group is likely to influence the stereochemical outcome of the reaction, favoring the formation of the anti-addition product.

The general mechanism involves the initial attack of the alkene on the halogen molecule, leading to the formation of a cyclic halonium ion and a halide ion. The halide ion then attacks one of the carbons of the halonium ion from the side opposite to the halonium bridge, resulting in the observed anti-stereochemistry.

| Halogenating Agent | Expected Major Product | Stereochemistry |

| Bromine (Br₂) | 1,2-Dibromo-3-(2,3-dimethylphenyl)-2-methylpropane | Anti-addition |

| Chlorine (Cl₂) | 1,2-Dichloro-3-(2,3-dimethylphenyl)-2-methylpropane | Anti-addition |

This table is illustrative and based on general principles of halogenation of alkenes.

The addition of hydrogen halides (HX) to 3-(2,3-dimethylphenyl)-2-methyl-1-propene is predicted to follow Markovnikov's rule. libretexts.org This rule states that the hydrogen atom will add to the carbon atom of the double bond that has the greater number of hydrogen atoms, while the halide will add to the more substituted carbon atom. This regioselectivity is due to the formation of the more stable carbocation intermediate.

In this specific case, the addition of a proton to the terminal carbon (C1) of the propene chain will generate a tertiary carbocation at C2, which is stabilized by both the adjacent methyl group and the 2,3-dimethylphenyl group. Subsequent attack by the halide ion on this carbocation will yield the Markovnikov product.

In the presence of peroxides, the addition of HBr proceeds via a radical mechanism, leading to the anti-Markovnikov product. This is a known exception to Markovnikov's rule and is specific to HBr.

| Reagent | Conditions | Expected Major Product | Regioselectivity |

| HCl | Standard | 2-Chloro-3-(2,3-dimethylphenyl)-2-methylpropane | Markovnikov |

| HBr | Standard | 2-Bromo-3-(2,3-dimethylphenyl)-2-methylpropane | Markovnikov |

| HBr | With Peroxides | 1-Bromo-3-(2,3-dimethylphenyl)-2-methylpropane | Anti-Markovnikov |

This table is illustrative and based on the principles of hydrohalogenation and the peroxide effect.

The addition of water across the double bond of 3-(2,3-dimethylphenyl)-2-methyl-1-propene can be achieved through two primary methods with different regiochemical outcomes.

Acid-catalyzed hydration , typically using dilute sulfuric acid, follows Markovnikov's rule. youtube.comntu.edu.sg The mechanism is analogous to hydrohalogenation, involving the formation of the most stable carbocation intermediate. Therefore, the hydroxyl group will add to the more substituted carbon (C2), yielding 3-(2,3-dimethylphenyl)-2-methyl-2-propanol.

Hydroboration-oxidation , on the other hand, results in anti-Markovnikov addition of water. masterorganicchemistry.com This two-step process involves the reaction of the alkene with borane (B79455) (BH₃), followed by oxidation with hydrogen peroxide in a basic solution. The boron atom adds to the less sterically hindered carbon (C1), and subsequent oxidation replaces the boron with a hydroxyl group. This process also exhibits syn-stereochemistry, meaning the hydrogen and hydroxyl group are added to the same face of the double bond.

| Reaction | Reagents | Expected Major Product | Regioselectivity |

| Acid-Catalyzed Hydration | H₂O, H₂SO₄ (cat.) | 3-(2,3-Dimethylphenyl)-2-methyl-2-propanol | Markovnikov |

| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | 3-(2,3-Dimethylphenyl)-2-methyl-1-propanol | Anti-Markovnikov |

This table illustrates the expected outcomes of hydration reactions based on established regioselectivity rules.

Epoxidation of 3-(2,3-dimethylphenyl)-2-methyl-1-propene can be accomplished using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.com This reaction is a concerted process where an oxygen atom is transferred from the peroxy acid to the alkene, forming a three-membered cyclic ether known as an epoxide. The reaction is stereospecific, with the stereochemistry of the alkene being retained in the epoxide product. Given the trisubstituted nature of the alkene, the approach of the bulky m-CPBA molecule will likely be from the less sterically hindered face of the double bond.

Dihydroxylation involves the addition of two hydroxyl groups across the double bond. The stereochemical outcome depends on the reagents used.

Syn-dihydroxylation can be achieved using osmium tetroxide (OsO₄) followed by a reducing agent (e.g., NaHSO₃) or potassium permanganate (B83412) (KMnO₄) under cold, basic conditions. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction proceeds through a cyclic intermediate, resulting in the addition of both hydroxyl groups to the same face of the double bond.

Anti-dihydroxylation can be achieved by first epoxidizing the alkene and then opening the epoxide ring with an acid catalyst in the presence of water. The nucleophilic attack of water occurs from the side opposite to the epoxide oxygen, leading to the anti-diol.

| Reaction | Reagents | Expected Major Product | Stereochemistry |

| Epoxidation | m-CPBA | 2-methyl-2-(2,3-dimethylbenzyl)oxirane | Syn-addition of oxygen |

| Syn-dihydroxylation | 1. OsO₄ 2. NaHSO₃/H₂O | 3-(2,3-Dimethylphenyl)-2-methylpropane-1,2-diol | Syn-addition |

| Anti-dihydroxylation | 1. m-CPBA 2. H₃O⁺ | 3-(2,3-Dimethylphenyl)-2-methylpropane-1,2-diol | Anti-addition |

This table provides an overview of expected products and stereochemistry for epoxidation and dihydroxylation reactions.

Radical Reactions Involving this compound

The presence of the alkene and the benzylic protons in 3-(2,3-dimethylphenyl)-2-methyl-1-propene makes it a substrate for radical reactions.

Radical Functionalization: The allylic C-H bonds in 3-(2,3-dimethylphenyl)-2-methyl-1-propene are susceptible to radical abstraction. This can lead to the formation of a resonance-stabilized allylic radical, which can then undergo further reactions. For instance, allylic halogenation can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator. This would selectively introduce a halogen at the allylic position.

Radical Polymerization: As a substituted styrene (B11656) derivative, 3-(2,3-dimethylphenyl)-2-methyl-1-propene can potentially act as a monomer in radical polymerization reactions. The polymerization would be initiated by a radical species, which adds to the double bond of the monomer. The resulting radical then adds to another monomer unit, propagating the polymer chain. The rate of polymerization and the properties of the resulting polymer would be influenced by the steric bulk of the 2,3-dimethylphenyl group.

| Reaction Type | Initiator/Reagent | Expected Outcome |

| Radical Functionalization | N-Bromosuccinimide (NBS), Radical Initiator | Allylic bromination |

| Radical Polymerization | Radical Initiator (e.g., AIBN, Benzoyl Peroxide) | Formation of poly[3-(2,3-dimethylphenyl)-2-methyl-1-propene] |

This table summarizes potential radical reactions involving the title compound.

Cycloaddition Reactions (e.g., Diels-Alder, [2+2] cycloadditions)

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. The reactivity of 3-(2,3-Dimethylphenyl)-2-methyl-1-propene in these transformations is dictated by the electronic and steric properties of its isobutenyl group.

The Diels-Alder reaction is a [4+2] cycloaddition that typically occurs between a conjugated diene and a substituted alkene, known as the dienophile. wikipedia.org For a standard Diels-Alder reaction, the rate is enhanced when the dienophile possesses electron-withdrawing groups. masterorganicchemistry.com The alkene in 3-(2,3-Dimethylphenyl)-2-methyl-1-propene is electron-rich due to the alkyl substituents, making it a poor dienophile for reactions with electron-rich dienes. Furthermore, the presence of two methyl groups on one of the sp² carbons and a bulky dimethylphenyl group on the adjacent carbon creates significant steric hindrance, which would likely impede the approach of a diene to form the required cyclic transition state. atc.io Consequently, this compound is expected to be highly unreactive in traditional Diels-Alder reactions.

[2+2] Cycloaddition reactions, which form four-membered rings, are typically photochemically induced for simple alkenes. These reactions proceed through a concerted mechanism or via diradical intermediates. While theoretically possible, the steric bulk surrounding the double bond of 3-(2,3-Dimethylphenyl)-2-methyl-1-propene would present a major barrier to the formation of a cyclobutane (B1203170) ring with another alkene molecule, making this transformation challenging.

Reactions Involving the Aromatic Ring System of 3-(2,3-Dimethylphenyl)-2-methyl-1-propene

The aromatic ring of the title compound is substituted with two methyl groups and one isobutenyl group, all of which are activating, electron-donating groups. This electron-rich nature makes the ring susceptible to various transformations, particularly electrophilic substitution.

Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation, Friedel-Crafts)

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds where an electrophile replaces a hydrogen atom on the ring. wikipedia.org The rate and regioselectivity of the reaction are governed by the substituents already present. In 3-(2,3-Dimethylphenyl)-2-methyl-1-propene, all three alkyl substituents are ortho-, para-directing groups. masterorganicchemistry.com

The potential sites for substitution on the 1-(2-methyl-1-propen-2-yl)-2,3-dimethylbenzene ring are positions 4, 5, and 6. The directing effects of the substituents are as follows:

Isobutenyl group at C1: Directs to positions 2 (blocked), 4, and 6.

Methyl group at C2: Directs to positions 1 (blocked), 3 (blocked), and 5.

Methyl group at C3: Directs to positions 2 (blocked), 4, and 6.

Considering these combined effects, positions 4 and 6 are strongly activated by two groups, while position 5 is activated by only one. Steric hindrance from the C2-methyl group and the bulky isobutenyl group at C1 may slightly disfavor attack at position 6. Therefore, electrophilic attack is most likely to occur at the C4 position, with the C6 position being the next most probable site.

| Reaction | Reagents | Major Product (Predicted) | Minor Product (Predicted) |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 4-Nitro-1-(2-methyl-1-propen-2-yl)-2,3-dimethylbenzene | 6-Nitro-1-(2-methyl-1-propen-2-yl)-2,3-dimethylbenzene |

| Bromination | Br₂, FeBr₃ | 4-Bromo-1-(2-methyl-1-propen-2-yl)-2,3-dimethylbenzene | 6-Bromo-1-(2-methyl-1-propen-2-yl)-2,3-dimethylbenzene |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(4-(2-Methyl-1-propen-2-yl)-5,6-dimethylphenyl)ethan-1-one | 1-(2-(2-Methyl-1-propen-2-yl)-3,4-dimethylphenyl)ethan-1-one |

Lithiation and Directed ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful method for the regioselective functionalization of aromatic rings. unblog.fr This reaction relies on the presence of a directing metalation group (DMG), typically a heteroatom-containing substituent that can coordinate an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgorganic-chemistry.org

The compound 3-(2,3-Dimethylphenyl)-2-methyl-1-propene lacks a conventional DMG; all its substituents are alkyl groups. Therefore, it would not be a suitable substrate for a classical DoM reaction. However, direct lithiation of the aromatic ring could potentially be achieved using a strong base like n-butyllithium or tert-butyllithium, likely requiring an additive such as tetramethylethylenediamine (TMEDA) to increase the basicity of the organolithium reagent. researchgate.net Deprotonation would occur at the most acidic C-H proton on the ring. The C6 position is the most sterically accessible and is not flanked by bulky groups, making it a plausible site for lithiation.

An alternative pathway is lateral lithiation , which involves the deprotonation of a benzylic C-H bond on an alkyl substituent. arkat-usa.org The methyl groups at the C2 and C3 positions are potential sites for such a reaction. Treatment with a strong, sterically hindered base could lead to the formation of a benzylic anion, which could then react with various electrophiles.

Isomerization and Rearrangement Reactions

The structure of 3-(2,3-Dimethylphenyl)-2-methyl-1-propene contains a terminal double bond, which can undergo isomerization under certain conditions, typically in the presence of an acid or a transition metal catalyst.

Acid-catalyzed isomerization would proceed via protonation of the double bond to form the most stable carbocation intermediate. msu.edu In this case, protonation of the terminal carbon yields a stable tertiary carbocation adjacent to the aromatic ring. Subsequent deprotonation from an adjacent carbon can lead to the formation of a more thermodynamically stable internal alkene. The primary isomerization product would be the conjugated internal alkene, where the double bond is moved into conjugation with the aromatic ring.

| Isomer Name | Structure | Notes |

|---|---|---|

| 1-(2,3-Dimethylphenyl)-2-methyl-1-propene | A trisubstituted internal alkene | Conjugated with the aromatic ring; expected to be a major product of acid-catalyzed isomerization. |

| 3-(2,3-Dimethylphenyl)-2-methyl-2-propene | (Starting Material) | A 1,1-disubstituted terminal alkene. |

While more complex skeletal rearrangements (e.g., Wagner-Meerwein shifts) are a possibility from the carbocation intermediate, they are generally less likely unless there is a significant thermodynamic driving force, such as the relief of ring strain, which is not applicable here. msu.edu

Catalytic Transformations of 3-(2,3-Dimethylphenyl)-2-methyl-1-propene

The alkene moiety is amenable to a variety of powerful transition metal-catalyzed transformations that can form new carbon-carbon or carbon-heteroatom bonds.

Olefin Metathesis

Olefin metathesis is a versatile reaction that allows for the redistribution of alkylidene fragments between two alkenes, catalyzed by transition metal complexes, most notably those based on ruthenium (Grubbs catalysts) or molybdenum (Schrock catalysts). uwindsor.caharvard.edu As an acyclic alkene, 3-(2,3-Dimethylphenyl)-2-methyl-1-propene would primarily be a substrate for cross-metathesis with a suitable olefin partner. sigmaaldrich.com

The alkene is 1,1-disubstituted, which is a known substrate class for metathesis. However, such alkenes can be prone to undergoing self-metathesis to produce ethylene (B1197577) and a sterically hindered tetrasubstituted alkene (in this case, 2,3-bis(2,3-dimethylphenyl)-2,3-dimethylbutane). The success of a cross-metathesis reaction would depend heavily on the choice of catalyst and the relative reactivity and concentration of the coupling partner. uwindsor.ca Some modern, highly active catalysts show good efficacy for the metathesis of sterically demanding olefins.

A potential side reaction associated with some ruthenium-based metathesis catalysts is olefin isomerization, where the catalyst can migrate the double bond along the carbon chain. researchgate.net

| Reaction Partner | Catalyst Type | Potential Product |

|---|---|---|

| Styrene | Grubbs 2nd Generation | 1-(2,3-Dimethylphenyl)-2-methyl-1-phenyl-1-propene |

| Acrylonitrile | Grubbs 2nd Generation | 4-(2,3-Dimethylphenyl)-3-methyl-2-butenenitrile |

| Self-Metathesis | Grubbs 2nd Generation | 2,3-Bis(2,3-dimethylphenyl)-2,3-dimethylbutane + Ethylene |

Asymmetric Catalysis (e.g., Hydrogenation, Oxidation, Hydroamination)

No published research details the asymmetric hydrogenation, oxidation, or hydroamination of 3-(2,3-dimethylphenyl)-2-methyl-1-propene. Consequently, no data on catalyst systems, reaction conditions, yields, or enantioselectivity can be provided.

Detailed Mechanistic Investigations of Key Reactions

As there are no documented key reactions for 3-(2,3-dimethylphenyl)-2-methyl-1-propene, no detailed mechanistic investigations have been published.

Despite a comprehensive search for the chemical compound "3-(2,3-Dimethylphenyl)-2-methyl-1-propene," no specific information detailing its applications in organic synthesis, materials science, or catalysis as outlined in the user's request could be located.

The scientific literature and chemical databases searched did not provide specific research findings or established utility for this particular molecule. Information available pertains to structurally similar but distinct compounds, such as isomers with different substitution patterns on the phenyl ring or variations in the alkene chain. Extrapolating data from these related molecules would be scientifically inaccurate and would not adhere to the strict requirements of the request.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article focusing solely on the potential applications and utility of 3-(2,3-Dimethylphenyl)-2-methyl-1-propene based on currently available information. The specific roles as a versatile synthetic intermediate, a monomer for specialty polymers, or its contribution to catalysis and ligand design have not been documented in the searched sources for this exact compound.

Potential Applications and Utility of 3 2,3 Dimethylyphenyl 2 Methyl 1 Propene Non Clinical/non Safety

Contribution to Catalysis and Ligand Design

Scaffold for Novel Ligands in Transition Metal Catalysis

The development of novel ligands is a cornerstone of advancements in transition metal catalysis. The structure of 3-(2,3-dimethylphenyl)-2-methyl-1-propene offers a versatile platform for the synthesis of new ligands. The propene moiety can be functionalized through various chemical transformations, such as hydroformylation, hydrocyanation, or oxidation, to introduce coordinating groups. The 2,3-dimethylphenyl group, with its specific steric and electronic properties, can play a crucial role in tuning the catalytic activity and selectivity of the resulting metal complexes.

The synthesis of phosphine (B1218219) ligands, for instance, could be envisioned by the hydrophosphination of the double bond. The resulting phosphine, bearing the bulky 2,3-dimethylphenyl group, could be employed in cross-coupling reactions or asymmetric catalysis, where steric hindrance is often a key factor in achieving high selectivity.

Table 1: Potential Ligand Classes Derived from 3-(2,3-Dimethylphenyl)-2-methyl-1-propene

| Ligand Class | Potential Coordinating Atoms | Potential Catalytic Applications |

| Phosphines | Phosphorus | Cross-coupling, Asymmetric Hydrogenation |

| Amines | Nitrogen | Oxidation, Polymerization |

| Alcohols/Ethers | Oxygen | Epoxidation, Carbonylation |

| Thiols/Thioethers | Sulfur | Hydrodesulfurization, Thiol-ene reactions |

Probing Mechanistic Aspects of Catalytic Cycles

The steric and electronic effects of ligands play a pivotal role in determining the outcome of a catalytic reaction. The 2,3-dimethyl substitution on the phenyl ring of 3-(2,3-dimethylphenyl)-2-methyl-1-propene provides a unique steric environment that can be exploited to probe the mechanisms of catalytic cycles.

In a study on nickel-catalyzed enantioselective reactions, ligands bearing a 1,3-dimethylphenyl group were shown to influence the stereochemical outcome of the reaction. The steric repulsion between the dimethylphenyl group of the ligand and other substrates in the transition state was identified as a key factor in controlling the enantioselectivity. Similarly, by incorporating the 3-(2,3-dimethylphenyl)-2-methyl-1-propene scaffold into a ligand, researchers could systematically study how the ortho and meta methyl groups influence the coordination geometry, substrate binding, and the energy barriers of various steps in a catalytic cycle, such as oxidative addition, migratory insertion, and reductive elimination.

Applications in Agrochemical or Industrial Chemical Synthesis (excluding efficacy/toxicity)

While direct applications of 3-(2,3-dimethylphenyl)-2-methyl-1-propene in agrochemical or industrial synthesis are not extensively documented, the utility of structurally similar compounds suggests its potential as a valuable intermediate. For example, the related compound 3-(3,5-dimethylphenyl)-1-propene is known to be used as an intermediate in the synthesis of various organic compounds, including agrochemicals . This suggests that the 2,3-dimethyl isomer could also serve as a building block for the synthesis of complex molecules with potential applications in these industries.

The presence of the reactive propene group allows for a variety of chemical modifications, making it a versatile starting material. For instance, epoxidation of the double bond followed by ring-opening reactions could lead to the synthesis of functionalized phenoxypropanolamines, a structural motif found in some pharmaceuticals and agrochemicals. Furthermore, the dimethylphenyl moiety can be further functionalized through electrophilic aromatic substitution to introduce other functional groups, expanding its synthetic utility.

Table 2: Potential Synthetic Transformations and Intermediates from 3-(2,3-Dimethylphenyl)-2-methyl-1-propene

| Reaction | Reagents | Resulting Intermediate | Potential Application Area |

| Epoxidation | m-CPBA, H₂O₂ | 2-methyl-2-( (2,3-dimethylphenyl)methyl)oxirane | Fine Chemicals, Pharmaceuticals |

| Hydroformylation | CO, H₂, Rh/Co catalyst | 4-(2,3-dimethylphenyl)-3-methylbutanal | Fragrances, Polymers |

| Polymerization | Radical/Ionic Initiators | Poly(3-(2,3-dimethylphenyl)-2-methyl-1-propene) | Material Science |

| Heck Reaction | Aryl halide, Pd catalyst | Substituted diarylalkenes | Organic Electronics |

Use as a Model System for Fundamental Chemical Phenomena

The specific substitution pattern of 3-(2,3-dimethylphenyl)-2-methyl-1-propene makes it an excellent model system for studying fundamental chemical phenomena, such as conformational analysis and reaction kinetics.

The presence of two methyl groups adjacent to the propenyl substituent on the aromatic ring introduces significant steric hindrance, which will influence the preferred conformation of the molecule. Studies on other substituted styrenes have shown that even small substituents can have a profound impact on the planarity of the molecule and the rotational barriers of the vinyl group colostate.eduacs.org. By employing techniques such as nuclear magnetic resonance (NMR) spectroscopy and computational chemistry, the conformational preferences of 3-(2,3-dimethylphenyl)-2-methyl-1-propene can be elucidated. This can provide valuable insights into non-covalent interactions and steric effects.

Furthermore, the reactivity of the double bond can be studied as a function of the substitution on the aromatic ring. The electron-donating nature of the two methyl groups is expected to influence the kinetics of reactions such as electrophilic additions and polymerizations. By comparing the reaction rates of this compound with other substituted styrenes, a deeper understanding of structure-reactivity relationships can be achieved.

Future Research Directions and Unexplored Avenues for 3 2,3 Dimethylyphenyl 2 Methyl 1 Propene

Development of Novel and Highly Efficient Synthetic Methodologies

The synthesis of 3-(2,3-Dimethylphenyl)-2-methyl-1-propene and its analogs is a fundamental area ripe for innovation. While classical methods may exist, future research should focus on developing more efficient, sustainable, and versatile synthetic strategies.

One promising direction is the application of modern cross-coupling reactions. The development of palladium-catalyzed Heck reactions using ethylene (B1197577) gas has provided an efficient route for the synthesis of functionalized styrenes. ntu.edu.sgresearchgate.net Future work could adapt these methods for the specific synthesis of 3-(2,3-Dimethylphenyl)-2-methyl-1-propene, potentially from readily available 1-iodo-2,3-dimethylbenzene (B1295297) and isobutylene (B52900) precursors. Research in this area should aim to optimize catalyst systems, reaction conditions, and substrate scope to achieve high yields and selectivities.

Furthermore, the exploration of C-H activation methodologies presents a highly atom-economical approach. acs.org Transition metal-catalyzed functionalization of C(sp²)–H bonds is a powerful tool for forming C-C bonds, and its application to the synthesis of this specific substituted styrene (B11656) could bypass the need for pre-functionalized starting materials. acs.org

Exploration of Undiscovered Reactivity Patterns and Selectivities

The unique electronic and steric properties of 3-(2,3-Dimethylphenyl)-2-methyl-1-propene, conferred by the dimethylphenyl group and the methyl-substituted propylene (B89431) chain, suggest a rich and largely unexplored reactivity landscape.

A key area for future investigation is its behavior in various catalytic processes. For instance, its participation in asymmetric catalysis could lead to the synthesis of chiral molecules with potential applications in pharmaceuticals and materials science. Research into enantioselective hydroformylation, epoxidation, or dihydroxylation of the double bond would be of significant interest.

Moreover, the alkene moiety is a prime target for difunctionalization reactions. Recent advances in photoredox catalysis have enabled the 1,2-difunctionalization of alkenes, allowing for the simultaneous introduction of two different functional groups. mdpi.com Investigating the photoredox-catalyzed carbo- and hetero-functionalization of 3-(2,3-Dimethylphenyl)-2-methyl-1-propene could yield a diverse array of novel compounds with unique properties. mdpi.comresearchgate.net

Advanced Computational Modeling for Complex Reaction Systems and Property Prediction

Computational chemistry offers a powerful lens through which to predict and understand the behavior of 3-(2,3-Dimethylphenyl)-2-methyl-1-propene. baranlab.org The use of density functional theory (DFT) and other computational methods can provide deep insights into its electronic structure, conformational preferences, and reaction mechanisms. pku.edu.cn

Future research should leverage computational modeling to:

Predict Reactivity and Selectivity: Model potential reaction pathways for various transformations, such as electrophilic additions, cycloadditions, and catalytic functionalizations. This can help in designing experiments and predicting the most likely outcomes. mit.edu

Elucidate Reaction Mechanisms: Investigate the transition states and intermediates of reactions involving this compound to gain a fundamental understanding of its reactivity. pku.edu.cn

Predict Physicochemical Properties: Calculate properties such as bond dissociation energies, ionization potential, and electron affinity to guide its application in different chemical contexts.

By combining computational predictions with experimental validation, a more complete picture of the chemical nature of 3-(2,3-Dimethylphenyl)-2-methyl-1-propene can be developed. researchgate.net

Integration into Emerging Organic Synthesis Technologies

The translation of synthetic methodologies from the laboratory bench to practical applications often benefits from the adoption of emerging technologies. For 3-(2,3-Dimethylphenyl)-2-methyl-1-propene, several advanced platforms hold significant promise.

Flow Chemistry: Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. rsc.org The synthesis of styrenes has been successfully demonstrated in flow reactors, often utilizing tube-in-tube systems for gas-liquid reactions. ntu.edu.sgresearchgate.net Future work could focus on developing a continuous flow synthesis of 3-(2,3-Dimethylphenyl)-2-methyl-1-propene, which would be particularly beneficial for large-scale production. researchgate.netvapourtec.com

Electrochemistry: Organic electrochemistry provides a unique approach to synthesis by using electrons as a traceless reagent to drive redox reactions. numberanalytics.comelectrochem.orgnumberanalytics.com This can lead to novel transformations under mild conditions. numberanalytics.com The electrochemical oxidation or reduction of 3-(2,3-Dimethylphenyl)-2-methyl-1-propene could generate reactive intermediates, such as radical cations or anions, opening up new avenues for functionalization. electrochem.orgfrontiersin.org

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for a wide range of organic transformations, including C-C bond formation and the functionalization of alkenes. researchgate.netresearchgate.netrsc.org The application of photoredox catalysis to 3-(2,3-Dimethylphenyl)-2-methyl-1-propene could enable novel reactions that are not accessible through traditional thermal methods. acs.org For example, photoredox-catalyzed hydroalkylation or dicarbofunctionalization could be explored. researchgate.net

Multidisciplinary Research Opportunities in Chemical Sciences and Engineering

The study of 3-(2,3-Dimethylphenyl)-2-methyl-1-propene is not confined to the realm of synthetic organic chemistry. Its unique structure and potential reactivity make it a candidate for interdisciplinary research.

Sustainable Chemistry: The principles of green chemistry encourage the development of processes that are environmentally benign. vapourtec.com Future research on this compound should prioritize the use of renewable feedstocks, atom-economical reactions, and energy-efficient processes. acs.orgrsc.org For instance, exploring its synthesis from biomass-derived precursors or its use as a building block for sustainable polymers could be valuable endeavors. The separation of aromatic hydrocarbons like this from other compounds is also a key area of sustainable engineering. acs.org

Reaction Engineering: The design and optimization of chemical reactors and processes are crucial for the efficient and safe production of chemicals. uwaterloo.ca As synthetic routes to 3-(2,3-Dimethylphenyl)-2-methyl-1-propene are developed, collaboration with chemical engineers will be essential to scale up these processes. cam.ac.uk This includes optimizing reaction kinetics, developing efficient separation and purification techniques, and ensuring process safety.

Q & A

Q. What are the established synthetic pathways for 3-(2,3-Dimethylphenyl)-2-methyl-1-propene, and how are reaction conditions optimized?

The compound is commonly synthesized via Claisen-Schmidt condensation between substituted acetophenones and aldehydes under basic conditions. For example, ethanol/water mixtures with NaOH catalysis at room temperature are effective for forming the α,β-unsaturated ketone backbone. Yield optimization involves adjusting solvent polarity, catalyst concentration, and reaction time. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity. Characterization relies on 1H/13C NMR to confirm regiochemistry and FT-IR to verify carbonyl stretching frequencies (~1650 cm⁻¹) .

Q. How is the stereochemical configuration of 3-(2,3-Dimethylphenyl)-2-methyl-1-propene derivatives determined experimentally?

Single-crystal X-ray diffraction (XRD) is the gold standard for resolving stereochemistry. For instance, Acta Crystallographica reports use XRD to confirm the E-configuration in analogous chalcone derivatives, with bond angles and torsion angles providing conformational clarity . When crystals are unavailable, NOESY NMR can infer spatial proximity of substituents, though this requires careful interpretation of coupling constants and integration ratios .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral artifacts minimized?

Key techniques include:

- 1H/13C NMR : Assign peaks using DEPT-135/APT experiments to distinguish CH, CH₂, and CH₃ groups.

- Mass Spectrometry (EI/ESI) : Confirm molecular weight and fragmentation patterns.

- UV-Vis : Analyze π→π* transitions (λmax ~250–300 nm) for conjugated systems. Artifacts (e.g., solvent residues) are minimized by rigorous drying under vacuum and deuterated solvent purity checks. NIST Chemistry WebBook provides reference spectra for cross-validation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 3-(2,3-Dimethylphenyl)-2-methyl-1-propene in Diels-Alder reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity. For example, the LUMO of the enone interacts with the HOMO of dienes to favor endo transition states. Solvent effects (PCM models) refine activation energy estimates. Validation against experimental kinetic data (e.g., rate constants in toluene vs. DMF) ensures accuracy .

Q. What strategies address contradictions in reported biological activity data for derivatives of this compound?

Discrepancies may arise from assay variability (e.g., cell line sensitivity, concentration ranges). Systematic approaches include:

- Dose-response curves : Test across 3+ logarithmic concentrations.

- Positive/Negative Controls : Use reference compounds (e.g., doxorubicin for cytotoxicity).

- Meta-analysis : Compare IC₅₀ values across PubChem and DSSTox datasets to identify outliers .

Q. How can researchers resolve conflicting NMR data for substituent effects on the aromatic ring?

Conflicting shifts may result from dynamic stereochemistry or paramagnetic impurities. Solutions:

Q. What methodologies optimize the compound’s stability under varying storage conditions?

Stability studies use accelerated degradation protocols :

- Thermal Stress : 40°C/75% RH for 4 weeks, with HPLC monitoring of degradation products.

- Photolysis : Expose to UV light (λ = 320–400 nm) to assess photooxidation pathways.

- Freeze-Thaw Cycles : Evaluate polymorphic transitions via PXRD. Antioxidants (e.g., BHT) or inert-atmosphere storage (argon) mitigate decomposition .

Data Analysis and Experimental Design

Q. How should researchers design experiments to probe the compound’s role in polymer crosslinking?

- Kinetic Studies : Monitor gelation time via rheometry at 25–80°C.

- FT-IR : Track C=C bond consumption (disappearance of ~1630 cm⁻¹ peak).

- DSC : Measure glass transition temperature (Tg) shifts post-crosslinking. Control variables include initiator type (e.g., AIBN vs. peroxides) and monomer ratios .

Q. What statistical tools are recommended for analyzing structure-activity relationships (SAR) in derivatives?

- Multivariate Analysis : PCA or PLS regression correlates substituent descriptors (Hammett σ, logP) with bioactivity.

- QSAR Models : Use Schrödinger’s Maestro or Open3DALIGN to predict binding affinities.

- Bayesian Networks : Identify critical functional groups (e.g., methoxy vs. chloro) from high-throughput screening data .

Contradiction Resolution in Literature

Q. How to reconcile conflicting reports on the compound’s catalytic activity in asymmetric synthesis?

Disagreements often stem from ligand design or solvent polarity. Systematic testing includes:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.